N-(3-ethoxypropyl)-7-phenyl-7H-pyrazolo[3,4-d][1,2,3]triazin-4-amine
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Overview
Description
Triazine derivatives are a special class of heterocyclic compounds. They are biologically active small molecules that exhibit a variety of beneficial properties, including antimalarial, antimicrobial, anti-cancer, and anti-viral activities .
Synthesis Analysis
Triazine derivatives can be synthesized through various methods, including microwave-assisted, solid-phase, metal-based, [4+2] cycloaddition, and multicomponent one-pot reactions . The synthesis often involves the replacement of chloride ions in cyanuric chloride .Molecular Structure Analysis
Triazines and tetrazines are significant moieties having three and four nitrogen atoms, respectively, in biologically important molecules . The absence of weak bonds except for the aromatic group and the C=N linkages provides triazine and tetrazines rich nitrogen content, high chemical stability, and the amazing heteroatom effect (HAE) .Chemical Reactions Analysis
Triazines and tetrazines undergo a variety of organic transformations, including electrophilic addition, coupling, nucleophilic displacement, and intramolecular cyclization .Physical and Chemical Properties Analysis
Triazine and tetrazine derivatives are known for their high nitrogen content, high chemical stability, and the heteroatom effect (HAE), which leads to practical applications such as heterogeneous catalysis, photocatalysis, separation and storage, and energy-related functions .Scientific Research Applications
Synthesis and Chemical Transformation
- The compound is involved in the synthesis and transformation processes of heterocyclic compounds. For instance, reactions with o-amino-phenol hydrochloride led to the formation of pyrazolo[1′,5′:3,4][1,2,4]triazino[5,6-b][1,5]benzoxazepines, showcasing its utility in generating new chemical entities with potential biological activities (Kurasawa et al., 1988).
Biological Activities
- The compound and its derivatives have been screened for various biological activities. For example, some derivatives were identified as CGRP receptor antagonists, indicating potential applications in treating migraine or cardiovascular diseases (Lim et al., 2014).
- Certain pyrazolo[1,5-a][1,3,5]triazine derivatives have been studied for their anti-influenza virus activity, suggesting a role in developing antiviral agents (Hebishy et al., 2020).
Pharmacological Applications
- Phosphodiesterase type 4 inhibitors based on the pyrazolo[1,5-a]-1,3,5-triazine ring system have shown potential in treating inflammatory diseases, indicating the compound's relevance in discovering new therapeutic agents (Raboisson et al., 2003).
Anticancer and Antimicrobial Activities
- Derivatives of N-(3-ethoxypropyl)-7-phenyl-7H-pyrazolo[3,4-d][1,2,3]triazin-4-amine have been synthesized and tested against various cancer cell lines and microbial strains, demonstrating its utility in the development of new anticancer and antimicrobial agents (Moreno et al., 2018).
Mechanism of Action
Target of Action
The primary target of N-(3-ethoxypropyl)-7-phenyl-7H-pyrazolo[3,4-d][1,2,3]triazin-4-amine is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein in cell cycle regulation, and its inhibition can lead to cell cycle arrest, making it an appealing target for cancer treatment .
Mode of Action
This compound interacts with CDK2, inhibiting its activity . This inhibition disrupts the normal cell cycle progression, leading to cell cycle arrest . The compound’s interaction with CDK2 also induces apoptosis within cells .
Biochemical Pathways
The compound’s interaction with CDK2 affects the cell cycle regulation pathway . By inhibiting CDK2, the compound disrupts the normal progression of the cell cycle, affecting downstream processes such as DNA replication and cell division .
Pharmacokinetics
The compound’s efficacy against various cell lines suggests that it may have favorable adme (absorption, distribution, metabolism, and excretion) properties .
Result of Action
The compound exhibits cytotoxic activities against various cell lines, including MCF-7 and HCT-116 . It shows superior cytotoxic activities with IC50 values in the range of 45–97 nM and 6–99 nM, respectively . The compound’s interaction with CDK2 leads to significant alterations in cell cycle progression and induces apoptosis within cells .
Future Directions
Properties
IUPAC Name |
N-(3-ethoxypropyl)-7-phenylpyrazolo[3,4-d]triazin-4-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N6O/c1-2-22-10-6-9-16-14-13-11-17-21(15(13)19-20-18-14)12-7-4-3-5-8-12/h3-5,7-8,11H,2,6,9-10H2,1H3,(H,16,18,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCPDFSIWKMIORP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCCNC1=C2C=NN(C2=NN=N1)C3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N6O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.34 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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